Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
Description
Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate (CAS: 303986-40-5) is a trioxo-imidazolidinyl derivative characterized by a mesitylmethyl (2,4,6-trimethylbenzyl) substituent at the 3-position of the imidazolidinyl core . The compound features an ethyl acetate ester group linked to the nitrogen of the heterocyclic ring.
Properties
IUPAC Name |
ethyl 2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-5-24-14(20)9-19-16(22)15(21)18(17(19)23)8-13-11(3)6-10(2)7-12(13)4/h6-7H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHCITDQSDAHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321648 | |
| Record name | ethyl 2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303986-40-5 | |
| Record name | ethyl 2-[2,4,5-trioxo-3-[(2,4,6-trimethylphenyl)methyl]imidazolidin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinyl Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Mesitylmethyl Group: This step often involves alkylation reactions using mesityl chloride or mesityl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Esterification: The final step involves esterification of the intermediate with ethyl acetate, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions such as temperature control, solvent selection, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound belongs to a family of ethyl 2-(trioxo-imidazolidinyl)acetates, where the 3-position of the imidazolidinyl ring is substituted with diverse benzyl derivatives. Key analogs and their substituents include:
*Inferred based on substituent mass contributions from analogs.
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) increase electrophilicity, which may enhance reactivity in nucleophilic environments or receptor binding .
- Lipophilicity : The trifluoromethyl group in CAS 179412-40-9 improves lipophilicity, favoring blood-brain barrier penetration, while polar nitro groups (CAS 31145-90-1) may reduce it .
Biological Activity
Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and the biological mechanisms through which it may exert effects on various biological systems.
- Molecular Formula : CHNO
- Molecular Weight : 332.35 g/mol
- CAS Number : 303986-40-5
The compound features an imidazolidinyl ring with a mesitylmethyl substituent and an ethyl acetate group, contributing to its unique structural characteristics that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Imidazolidinyl Ring : Achieved through cyclization of appropriate diamines with carbonyl compounds.
- Introduction of the Mesitylmethyl Group : This is done via alkylation reactions using mesityl chloride or bromide in the presence of a base.
- Esterification : The final step involves esterification with ethyl acetate using acid catalysts.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting or modulating enzyme activity and disrupting protein-protein interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit various enzyme inhibition properties. For instance:
- Carbonic Anhydrase Inhibition : Compounds in this class have been evaluated for their inhibitory effects on different isoforms of human carbonic anhydrases (hCAs). The inhibition data from studies show significant potency against isoforms such as hCA II and hCA IX, which are crucial in various physiological processes including pH regulation and ion transport.
| Compound | Isoform | Inhibition Constant (K) |
|---|---|---|
| This compound | hCA II | <10 nM |
| This compound | hCA IX | 2948.3 nM |
These findings suggest potential therapeutic applications in conditions where carbonic anhydrases play a role.
Antitumor Activity
Preliminary studies have indicated that similar compounds may possess antitumor properties. The mechanism could involve the modulation of signaling pathways associated with cell growth and apoptosis. For example, telomerase activity is often upregulated in cancer cells; thus, compounds that inhibit telomerase could be beneficial in cancer treatment strategies.
Case Studies and Research Findings
Several research studies have explored the biological activities of related compounds:
- Study on Enzyme Inhibition : A study evaluated various derivatives for their inhibition against human carbonic anhydrases using stopped-flow techniques. The results highlighted significant selectivity and potency among different derivatives.
- Antimicrobial Properties : Other investigations have focused on the antimicrobial potential of similar trioxoimidazolidine derivatives, suggesting that modifications in substituents can lead to enhanced activity against pathogenic bacteria.
- Cell Viability Assays : In vitro assays have been employed to assess the cytotoxic effects of these compounds on cancer cell lines, demonstrating promising results that warrant further exploration.
Q & A
Q. Table 1: Enzyme Inhibition Profiles of Related Compounds
| Compound | Target Enzyme | IC50 (nM) | Key Structural Feature |
|---|---|---|---|
| Mesitylmethyl derivative | Aldosterone synthase | Pending data | Bulky hydrophobic group |
| 2-Fluorobenzyl analog | Aromatase | 150 ± 20 | Electron-withdrawing F |
Advanced: What crystallographic challenges arise with this compound, and how are they addressed?
Answer:
Common issues include twinning and disorder due to flexible substituents:
- SHELXL refinement : Use TWIN/BASF commands for twinned data and PART/SUMP restraints for disordered regions .
- Validation tools : CheckCIF/PLATON to flag symmetry or displacement outliers .
Basic: What assays are used to evaluate enzyme inhibition mechanisms?
Answer:
- In vitro enzyme assays :
- Spectrophotometric monitoring of steroid substrate conversion (e.g., androstenedione for aromatase) .
- Radioimmunoassay (RIA) for low-abundance steroid metabolites .
Advanced: How can synthetic yield be optimized for large-scale research applications?
Answer:
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (60–100°C), and catalyst loading .
- High-throughput experimentation (HTE) : Screen 50+ conditions in parallel via automated liquid handling .
Q. Table 2: Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Toluane/Dean-Stark | +30% yield |
| Catalyst | 0.5–1.0 mol% | Minimizes byproducts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
